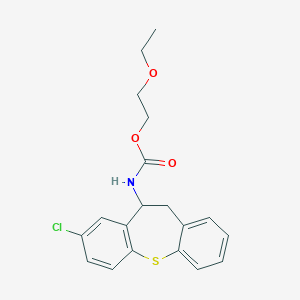
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a psychoactive drug used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered a second-generation antipsychotic drug and is known for its unique mechanism of action and effectiveness in treating treatment-resistant schizophrenia.
Wirkmechanismus
Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also blocks serotonin receptors, specifically the 5-HT2A receptor subtype. This unique mechanism of action is thought to be responsible for its effectiveness in treating treatment-resistant schizophrenia.
Biochemical and Physiological Effects
Clozapine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to be responsible for its therapeutic effects in treating schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effectiveness in treating schizophrenia. However, it also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder. It also has a narrow therapeutic window, meaning that the dose must be carefully monitored to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but without the potential for causing agranulocytosis. Another area of research is the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in combination with other medications to improve its effectiveness in treating schizophrenia. Additionally, there is ongoing research on the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in treating other psychiatric disorders, such as bipolar disorder and depression.
Synthesemethoden
The synthesis of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves several steps, including the reaction of 8-chlorodibenzo(b,f)thiepin with ethyl chloroformate to form 8-chloro-10-(2-ethoxyethoxycarbonyl)dibenzo(b,f)thiepin-11-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 8-chloro-10-(2-ethoxyethoxycarbonylamino)dibenzo(b,f)thiepin.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It has been found to be particularly effective in treating treatment-resistant schizophrenia, which is a subtype of schizophrenia that does not respond to typical antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression.
Eigenschaften
CAS-Nummer |
69195-63-7 |
|---|---|
Molekularformel |
C19H20ClNO3S |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-23-9-10-24-19(22)21-16-11-13-5-3-4-6-17(13)25-18-8-7-14(20)12-15(16)18/h3-8,12,16H,2,9-11H2,1H3,(H,21,22) |
InChI-Schlüssel |
ACDUCLYLJDPXGT-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



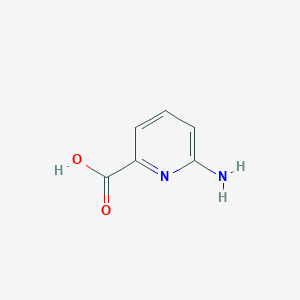
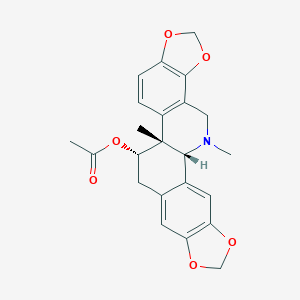

![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
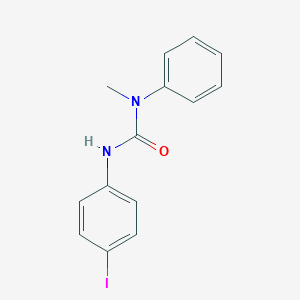
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
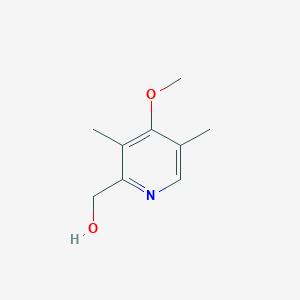

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
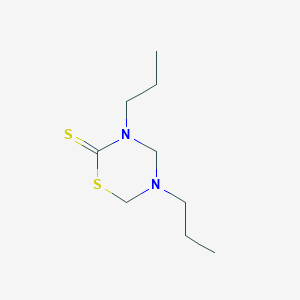

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)